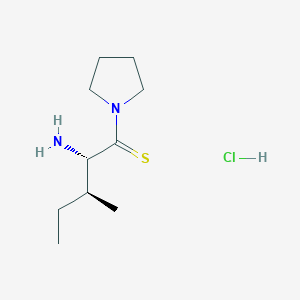
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a thione group, making it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride can be achieved through several methods. One common approach involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification.
Industrial Production Methods: For industrial production, the preparation method involves the use of genetically engineered bacteria containing carbonyl reductase. The process includes preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption or pressurized disruption to obtain a cell supernatant containing carbonyl reductase, and mixing the cell supernatant with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
化学反応の分析
Types of Reactions: (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ozone for ozonolysis, reducing agents such as lithium dialkylcuprates for 1,4-addition reactions, and halogens like bromine and chlorine for addition reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reduction reactions can produce different stereoisomers .
科学的研究の応用
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a chiral building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions and protein foldingAdditionally, in the industry, it can be used in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds: Similar compounds to (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride include other chiral amino acids and their derivatives, such as (2S,3S)-3-amino-2-hydroxybutanoic acid (L-alloiso-threonine) and (2S,3R)-3-methylglutamate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a thione group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H/t8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIZXXVZZLWMM-OZZZDHQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=S)N1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=S)N1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733819 |
Source


|
| Record name | (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171093-88-2 |
Source


|
| Record name | (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


